molecular formula C20H24N2O5S B11114490 Propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Propan-2-yl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11114490
M. Wt: 404.5 g/mol
InChI Key: UEJYTRXNDCNESP-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with carbamoyl, methyl, and benzamido groups, as well as propan-2-yloxy and propan-2-yl ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of Substituents: The carbamoyl, methyl, and benzamido groups are introduced through various substitution reactions. For example, the carbamoyl group can be introduced via the reaction of the thiophene ring with an isocyanate.

    Esterification: The propan-2-yl ester functionality is introduced through esterification reactions, typically using propan-2-ol and a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl or ester functionalities, converting them to amines or alcohols, respectively.

    Substitution: The aromatic thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a lead compound for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Thiophene-based drugs have been investigated for their efficacy in treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylate derivatives
  • Benzamido-thiophene derivatives
  • Carbamoyl-thiophene derivatives

Uniqueness

What sets PROPAN-2-YL 5-CARBAMOYL-4-METHYL-2-[4-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE apart is its combination of functional groups, which imparts unique chemical and physical properties. The presence of both carbamoyl and benzamido groups enhances its potential for biological activity, while the propan-2-yl ester functionality contributes to its solubility and stability.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

propan-2-yl 5-carbamoyl-4-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-10(2)26-14-8-6-13(7-9-14)18(24)22-19-15(20(25)27-11(3)4)12(5)16(28-19)17(21)23/h6-11H,1-5H3,(H2,21,23)(H,22,24)

InChI Key

UEJYTRXNDCNESP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=C(C=C2)OC(C)C)C(=O)N

Origin of Product

United States

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